molecular formula C17H18ClNO5 B3936890 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene

2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene

Cat. No. B3936890
M. Wt: 351.8 g/mol
InChI Key: FTMNAMBDAJVCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene is a chemical compound that is widely used in scientific research. It is also known by its chemical name, GW501516. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene involves its binding to and activation of the PPARδ receptor. This activation leads to changes in gene expression, resulting in a variety of biochemical and physiological effects. These effects include increased fatty acid oxidation, improved insulin sensitivity, and increased endurance capacity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene are wide-ranging. It has been shown to increase fatty acid oxidation in skeletal muscle, leading to improved endurance capacity. It has also been shown to improve insulin sensitivity and glucose uptake in adipose tissue, potentially making it useful in the treatment of metabolic disorders such as obesity and diabetes. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene in lab experiments is its selectivity for the PPARδ receptor. This allows researchers to study the specific effects of PPARδ activation without the confounding effects of activation of other receptors. However, one limitation of using this compound is its potential toxicity. It has been shown to cause liver damage in some animal studies, and caution should be exercised when using it in lab experiments.

Future Directions

There are many potential future directions for research involving 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, its anti-inflammatory effects make it a potential therapeutic agent in the treatment of certain types of cancer. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Scientific Research Applications

2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene has been used in a variety of scientific research applications. It has been shown to have potential therapeutic effects in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been studied for its potential use in the treatment of certain types of cancer, as well as in the prevention of cardiovascular disease.

properties

IUPAC Name

1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5/c1-12-4-6-16(17(10-12)22-2)24-9-3-8-23-15-7-5-13(19(20)21)11-14(15)18/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMNAMBDAJVCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Chloro-4-nitrophenoxy)propoxy]-2-methoxy-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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